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Compound of Interest

Compound Name:
2,6-Dimethoxypyridine-4-boronic

acid

CAS No.: 1220188-37-3

Cat. No.: B3033847

Get Quote

CAS: 1220188-37-3 Formula: C

H

BNO

Molecular Weight: 182.97 g/mol

Executive Summary & Strategic Significance
2,6-Dimethoxypyridine-4-boronic acid is a functionalized pyridine scaffold used primarily to

introduce the 2,6-dimethoxypyridine moiety into drug candidates via Suzuki-Miyaura cross-

coupling. This specific moiety acts as a bioisostere for electron-rich phenols or benzenes,

offering improved metabolic stability and solubility profiles while maintaining hydrogen-bond

accepting capabilities.

Key Application Domain: The most prominent application of this intermediate is in the synthesis

of Bedaquiline analogues (e.g., TBAJ-587 and TBAJ-876), which are currently in clinical and

preclinical development for the treatment of Multidrug-Resistant Tuberculosis (MDR-TB). The
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2,6-dimethoxypyridine ring replaces the naphthalene or phenyl rings of earlier pharmacophores

to reduce lipophilicity (clogP) and mitigate hERG channel inhibition (cardiotoxicity).

Chemical Profile & Stability Analysis
Structural Properties
The molecule features a pyridine ring substituted at the 2- and 6-positions with methoxy

groups, which exert a dual electronic effect:

Inductive Withdrawal: The oxygen atoms withdraw electron density, slightly deactivating the

ring toward electrophilic attack compared to a pure alkyl pyridine.

Resonance Donation: The lone pairs on the methoxy oxygens donate electron density into

the ring, making the C3/C5 positions nucleophilic and the nitrogen more basic than in

halogenated pyridines.

Stability Challenge: Protodeboronation
Like many 2- and 4-pyridyl boronic acids, CAS 1220188-37-3 is inherently unstable and prone

to protodeboronation (cleavage of the C–B bond to form 2,6-dimethoxypyridine).

Mechanism: The basicity of the pyridine nitrogen facilitates the formation of a zwitterionic

boronate species in aqueous/basic media. This intermediate undergoes rapid hydrolytic

cleavage, especially at elevated temperatures (>60°C).

Mitigation Strategy:

Storage: Must be stored at -20°C under inert atmosphere (Argon/Nitrogen).

Usage: Often generated in situ or immediately converted to the more stable pinacol ester

(CAS 214360-59-5) or MIDA boronate for storage.

Reaction Conditions: Suzuki couplings should utilize mild bases (e.g., K

PO

, CsF) and lower temperatures to outcompete the deboronation pathway.
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Synthesis & Manufacturing Protocols
The synthesis of 2,6-dimethoxypyridine-4-boronic acid typically proceeds via a Cryogenic

Lithium-Halogen Exchange followed by borate trapping. This route avoids the harsh conditions

of thermal palladium-catalyzed borylation, which can degrade the product.

Retrosynthetic Analysis
The primary precursor is 4-bromo-2,6-dimethoxypyridine, which can be accessed from 4-

amino-2,6-dimethoxypyridine (via Sandmeyer reaction) or from citrazinic acid derivatives.

Step-by-Step Synthesis Protocol
Note: All steps must be performed under strictly anhydrous conditions using Schlenk

techniques.

Reagents:

Substrate: 4-Bromo-2,6-dimethoxypyridine (1.0 equiv)

Lithiating Agent:

-Butyllithium (

-BuLi), 2.5 M in hexanes (1.1 equiv)

Boron Source: Triisopropyl borate (B(O

Pr)

) (1.2 equiv)

Solvent: Anhydrous THF

Quench: 1M HCl (aq)

Procedure:

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar,

temperature probe, and addition funnel. Flush with Argon.
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Dissolution: Charge the flask with 4-bromo-2,6-dimethoxypyridine and anhydrous THF. Cool

the solution to -78°C (dry ice/acetone bath).

Lithiation: Add

-BuLi dropwise over 30 minutes, maintaining the internal temperature below -70°C. The
solution may turn yellow/orange, indicating the formation of the lithiated species (4-lithio-2,6-
dimethoxypyridine).

Equilibration: Stir at -78°C for 45 minutes to ensure complete exchange. Critical: Do not

allow to warm, as the lithiated species can undergo nucleophilic attack on the methoxy

groups or self-condense.

Borylation: Add Triisopropyl borate dropwise. Stir at -78°C for 1 hour, then remove the

cooling bath and allow the mixture to warm to room temperature (20-25°C) over 2 hours.

Hydrolysis: Cool the reaction mixture to 0°C. Carefully quench with 1M HCl until pH ~5–6.

Caution: Too acidic (pH < 3) can accelerate protodeboronation.

Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

SO

, and concentrate in vacuo at low temperature (<35°C).

Purification: Recrystallize immediately from Et

O/Hexanes or use directly in the next step.

Visualization: Synthesis & Application Pathways[1]
[2]
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Figure 1: Synthetic pathway from bromide precursor to the boronic acid and its downstream

application in TB drug synthesis.

Application Protocol: Suzuki-Miyaura Coupling
Context: This protocol is optimized for coupling CAS 1220188-37-3 with aryl bromides (e.g.,

quinoline scaffolds) to synthesize Bedaquiline analogues.

Optimized Conditions (Mild Base/Low Temp):
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Parameter Specification Rationale

Catalyst
Pd(dppf)Cl

·DCM (5 mol%)

Robust catalyst, resists

poisoning by N-heterocycles.

Ligand

dppf (1,1'-

Bis(diphenylphosphino)ferroce

ne)

Large bite angle facilitates

reductive elimination.

Base

K

PO

(3.0 equiv)

Milder than Na

CO

; reduces protodeboronation

risk.

Solvent 1,4-Dioxane / Water (4:1)
Aqueous component essential

for boronic acid activation.

Temperature 60°C - 80°C
Critical: Do not exceed 80°C.

Monitor by LCMS.[1]

Time 2 - 6 Hours
Prolonged heating increases

byproduct formation.

Troubleshooting Low Yields:

Protodeboronation Observed: If the mass spectrum shows the formation of 2,6-

dimethoxypyridine (M+H = 140), switch to anhydrous conditions using the pinacol ester

derivative and CsF as the base in dry DMF.

Stalled Reaction: Add a copper cofactor (CuCl, 10 mol%) to facilitate transmetallation

(Liebeskind-Srogl variant).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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